(1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride

Description

Constitutional Isomerism and Functional Group Analysis

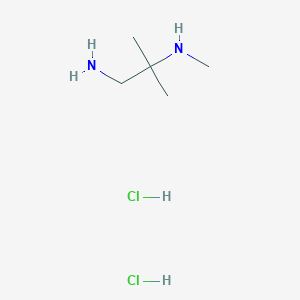

(1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride (C₄H₁₄Cl₂N₂) is derived from the parent diamine (C₄H₁₂N₂) through protonation of both amine groups with hydrochloric acid. The molecular architecture consists of a propane backbone with functional groups arranged as follows:

- A primary amine (-NH₂) at position 1.

- A tertiary amine (-N(CH₃)CH₂-) at position 2, where the nitrogen is bonded to two methyl groups and a methylene group.

Constitutional isomers of the parent diamine (C₄H₁₂N₂) include:

| Isomer Name | Structure | Key Differences |

|---|---|---|

| 1,2-Diaminobutane | NH₂-CH₂-CH₂-CH₂-NH₂ | Linear chain with terminal amines |

| 1,3-Diaminopropane | NH₂-CH₂-CH₂-CH₂-NH₂ | Longer carbon chain |

| 2-Methylpropane-1,3-diamine | NH₂-CH(CH₃)-CH₂-NH₂ | Branched carbon skeleton |

These isomers differ in carbon connectivity but retain the same molecular formula (C₄H₁₂N₂). Functional group analysis confirms the presence of primary and tertiary amines , which dictate reactivity and salt-forming potential.

Stereochemical Configuration and Chirality

The compound’s central carbon (position 2) is bonded to two methyl groups, a methylene group, and a tertiary amine. Due to symmetry from the two methyl substituents, no chiral center exists at this position. However, nitrogen inversion at the tertiary amine could theoretically lead to stereochemical interconversion.

The absence of chirality simplifies its stereochemical profile, as racemization pathways are precluded by structural symmetry.

Salt Formation Mechanisms (Dihydrochloride)

The dihydrochloride form arises from protonation of both amine groups:

- Primary amine protonation :

$$ \text{NH}2\text{-CH}2\text{-C(CH}3\text{)(N(CH}3\text{))} + \text{HCl} \rightarrow \text{NH}3^+\text{-CH}2\text{-C(CH}3\text{)(N(CH}3\text{))} + \text{Cl}^- $$ - Tertiary amine protonation :

$$ \text{N(CH}3\text{)-CH}2\text{-C(CH}3\text{)(NH}2\text{)} + \text{HCl} \rightarrow \text{N(CH}3\text{H}^+)\text{-CH}2\text{-C(CH}3\text{)(NH}3^+)} + 2\text{Cl}^- $$

Key properties of the salt :

The protonation process enhances solubility and stability, making the dihydrochloride form preferable for synthetic applications.

Propriétés

IUPAC Name |

2-N,2-dimethylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(2,4-6)7-3;;/h7H,4,6H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEFLGFJCJNUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Free Base: (1-Amino-2-methylpropan-2-yl)(methyl)amine

The most documented and reliable method involves lithium aluminum hydride (LiAlH4) reduction of 2-methyl-2-(methylamino)propanenitrile:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2-methyl-2-(methylamino)propanenitrile + LiAlH4 in diethyl ether at 0°C, reflux for 3 h | Reduction of nitrile to corresponding diamine | ~72% |

| 2 | Quenching with water and 2N NaOH at 0°C | Neutralization and workup to isolate free amine | - |

- The reaction proceeds with the nitrile being reduced to the primary amine group, yielding the diamine compound (free base) as a colorless oil.

- The crude product is typically used without further purification for subsequent steps.

- The reaction is well-characterized by ¹H NMR spectroscopy, confirming the expected chemical shifts for the amine and methyl groups.

Conversion to Dihydrochloride Salt

- The free base is treated with hydrochloric acid (HCl) to form the dihydrochloride salt, which is more stable and easier to handle.

- This step involves dissolving the free base in an appropriate solvent (e.g., ethanol or ether) and adding HCl gas or concentrated HCl solution under controlled conditions to precipitate the dihydrochloride salt.

- The salt is then isolated by filtration and drying.

Alternative Synthetic Approaches

While the LiAlH4 reduction route is the most established, other methods involving amination and alkylation have been explored in related compounds but are less documented specifically for this compound.

- Reductive Amination: Using aldehydes or ketones with methylamine under reducing conditions can theoretically yield similar amines but requires careful control to avoid over-alkylation.

- Direct Alkylation: Alkylation of methylamine with suitable alkyl halides bearing amino substituents can be attempted but often results in mixtures and lower yields.

These alternative methods are less preferred due to complexity and lower selectivity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Diethyl ether | Anhydrous conditions preferred for LiAlH4 reduction |

| Temperature | 0°C to reflux (~35-40°C) | Cooling during addition to control exothermic reaction |

| Reaction Time | 3 hours reflux | Ensures complete reduction |

| Workup | Quenching with water and NaOH | Careful to avoid violent reactions with LiAlH4 |

| Purification | Drying over Na2SO4, concentration under vacuum | Crude oil typically used directly for salt formation |

Optimization focuses on controlling moisture to prevent LiAlH4 decomposition and ensuring complete reduction of nitrile to amine.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Product Form |

|---|---|---|---|---|---|---|

| Nitrile reduction | LiAlH4, 2-methyl-2-(methylamino)propanenitrile | Diethyl ether | 0°C to reflux | 3 h | 72 | Free base (oil) |

| Workup | Water, 2N NaOH | - | 0°C | Minutes | - | Free base |

| Salt formation | Free base + HCl | Ethanol/ether | Ambient | 1-2 h | High (quantitative) | Dihydrochloride salt (solid) |

Research Findings and Analytical Characterization

- NMR Spectroscopy: Confirms the structure of the free base with characteristic signals for methyl groups at δ ~0.9 ppm and amine protons at δ ~2.2-2.5 ppm.

- Yield and Purity: The LiAlH4 reduction method consistently provides yields around 70-75%, with high purity suitable for salt formation without further purification.

- Stability: The dihydrochloride salt is more stable and crystalline, facilitating handling and storage.

- Safety: LiAlH4 is highly reactive and requires strict anhydrous conditions and careful quenching protocols. The dihydrochloride salt should be handled with gloves and in a fume hood due to irritant properties.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives depending on the reagents and conditions used.

Applications De Recherche Scientifique

(1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Mécanisme D'action

The mechanism of action of (1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous amine hydrochlorides:

| Compound Name | Molecular Formula | Key Structural Features | Synthesis Method | Applications/Notes |

|---|---|---|---|---|

| (1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride (Target) | C5H14Cl2N2 (inferred) | Branched aliphatic amine; dihydrochloride salt | Likely via alkylation and HCl salt formation | Potential use in drug intermediates or catalysis |

| 1-Aryl-2-dimethylaminomethyl-2-propen-1-one Hydrochloride | C12H16ClNO | Aromatic ketone with dimethylaminomethyl group | Conventional or microwave irradiation | Antimicrobial/antifungal activity; microwave method improves efficiency |

| (2S)-1-aminopropan-2-ylamine dihydrochloride | C5H14Cl2F2N2 | Chiral amine; difluoroethyl substituent | Unspecified (CAS 1799374-54-1) | Pharmaceutical building block; stereochemistry may influence bioactivity |

| N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride | C8H17Cl2N3 | Imidazole-containing aliphatic amine | Unspecified (AldrichCPR product) | Likely used in coordination chemistry or biologics due to imidazole’s metal-binding properties |

| Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride | C7H12ClFNO2 | Cyclobutane ring; fluorinated substituent | Unspecified (Enamine Ltd catalogue) | Fluorine enhances metabolic stability; applications in drug design |

Key Comparisons:

Structural Complexity: The target compound lacks aromatic or heterocyclic moieties, unlike the imidazole-containing derivative or the aryl-propenone hydrochloride . This structural simplicity may favor synthetic accessibility but limit metal-binding or π-π interactions critical in certain applications. Fluorinated analogs (e.g., ) exhibit enhanced stability and bioavailability compared to non-fluorinated amines, suggesting the target compound could be modified for similar advantages.

Synthesis Efficiency :

- Microwave-assisted synthesis (method B in ) reduces reaction times for propen-1-one hydrochlorides, implying that similar techniques could optimize the target compound’s production.

- Deprotonation of amine hydrochlorides using triethylamine (e.g., ) is a common step in generating reactive amines, which may apply to the target compound’s derivatization.

Physicochemical Properties: Dihydrochloride salts generally exhibit higher water solubility than free bases, a trait shared across all listed compounds. However, the presence of hydrophobic groups (e.g., aryl in , cyclobutane in ) can counterbalance this effect. The chiral center in (2S)-1-aminopropan-2-ylamine dihydrochloride highlights the importance of stereochemistry in pharmacological activity, a factor absent in the achiral target compound.

Functional Applications :

- Imidazole-containing amines are prioritized in catalysis or biomolecular interactions, whereas fluorinated derivatives are tailored for drug stability. The target compound’s aliphatic structure may favor use in industrial processes (e.g., CO2 capture via amine scrubbing ), though direct evidence is lacking.

Activité Biologique

(1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride, also known as a derivative of isopropylamine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H14Cl2N2

- Molecular Weight : 173.08 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signal transduction pathways and influence metabolic processes through the following mechanisms:

- Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, potentially influencing neurotransmission and related physiological responses.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby altering biochemical reactions within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have suggested that this compound may possess antidepressant-like properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Properties : Preliminary research indicates potential analgesic effects, making it a candidate for pain management therapies.

Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior explored the antidepressant effects of this compound in animal models. The results indicated significant reductions in depressive-like behaviors when administered at specific doses, suggesting a role in enhancing mood regulation.

| Dose (mg/kg) | Behavioral Assessment | Result |

|---|---|---|

| 10 | Forced Swim Test | Decreased immobility |

| 20 | Tail Suspension Test | Reduced duration of immobility |

Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of the compound using the hot plate test in rodents. The findings demonstrated that administration led to increased pain threshold, indicating its potential use in pain relief.

| Treatment Group | Pain Threshold Increase (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 50 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, using tert-butylamine derivatives with methylamine under acidic conditions (e.g., HCl) to form the dihydrochloride salt. Reaction conditions such as solvent polarity (DCM vs. 1,4-dioxane), temperature (rt vs. 85–100°C), and stoichiometry of base (e.g., Et₃N) significantly impact yield and purity. Catalysts like DMAP may enhance reaction efficiency in polar solvents .

Q. How can structural characterization of this compound be performed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended. Key steps include:

- Growing crystals in aqueous HCl or ethanol.

- Using SHELX programs for structure solution (SHELXD) and refinement (SHELXL), focusing on resolving hydrogen bonding networks and chloride ion positions.

- Validating bond lengths and angles against DFT-calculated parameters to confirm stereochemistry .

Q. What analytical techniques are critical for purity assessment in early-stage synthesis?

- Methodological Answer : Combine HPLC (with UV detection at 210–254 nm for amine groups) and LC-MS to detect residual solvents or unreacted precursors. Titration with perchloric acid in glacial acetic acid quantifies free amine content, while Karl Fischer titration determines water content in the dihydrochloride form .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer : Contradictions often arise from dynamic proton exchange or polymorphism. Strategies include:

- Variable-temperature NMR to identify exchange-broadened peaks.

- IR spectroscopy in solid vs. solution states to detect polymorphic forms.

- Cross-validation with computational methods (e.g., DFT-based IR simulations) to assign ambiguous peaks .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of related dihydrochloride salts?

- Methodological Answer : Use chiral auxiliaries (e.g., (S)-proline) or enantioselective catalysts (e.g., Ru-BINAP complexes) during amine formation. Post-synthesis, ion-pair chromatography with chiral columns (e.g., Chirobiotic T) separates enantiomers. Monitor optical rotation ([α]D²⁵) to confirm enantiomeric excess .

Q. How does this compound interact with biological targets, and what assays validate its mechanistic role?

- Methodological Answer : The tertiary amine structure suggests potential as a neurotransmitter analog or enzyme modulator. Use:

- Radioligand binding assays (e.g., with ³H-labeled compounds) to assess receptor affinity.

- Molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., monoamine oxidases).

- Functional assays (e.g., cAMP accumulation) to evaluate downstream signaling effects .

Q. What are the challenges in scaling up synthesis while minimizing diastereomer formation?

- Methodological Answer : Scale-up risks include kinetic vs. thermodynamic control of stereochemistry. Mitigation involves:

- Kinetic trapping via rapid crystallization in cold ethanol.

- Process analytical technology (PAT) for real-time monitoring of reaction intermediates.

- Design of Experiments (DoE) to optimize temperature, pH, and mixing rates .

Critical Analysis of Evidence

- SHELX refinements ( –2) are indispensable for structural validation but require high-resolution data to resolve disorder in chloride ions.

- Pharmaceutical impurity standards () provide benchmarks for purity but may lack specificity for novel dihydrochloride derivatives.

- Synthetic protocols () highlight solvent-dependent reactivity but need adaptation for sterically hindered amines like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.